Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate
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Description
Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C20H18FNO5S and its molecular weight is 403.42. The purity is usually 95%.
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Scientific Research Applications
Prodrugs and Antipneumocystis Activity
Research into benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate derivatives has demonstrated their potential as prodrugs for amidines. One study synthesized carbamate analogues of 2,5-bis(4-amidinophenyl)furan, evaluating them against Pneumocystis carinii pneumonia in an immunosuppressed rat model. The study found that certain 4-fluorophenyl carbamate derivatives had superior anti-PCP activity with reduced toxicity, highlighting the therapeutic potential of these compounds in treating opportunistic infections in immunocompromised patients (Rahmathullah et al., 1999).
Crystal Structure Analysis
Another aspect of research on this compound focuses on its structural analysis. For instance, the crystal structure of a related compound, 2-ethyl-3-(4-fluorophenylsulfinyl)-5,7-dimethyl-1-benzofuran, was determined, providing insights into the molecular arrangements and interactions that could influence the compound's biological activity and solubility (Choi & Lee, 2014).
Fluorophore Development for Bio-imaging
Further research has explored the development of fluorophore-based chemosensors utilizing the phenoxazine framework combined with furan-2-carboxamide and phenyl sulfonyl components for selective detection of metal ions and biomarker applications. This work illustrates the compound's utility in creating advanced materials for bio-imaging and environmental monitoring, showcasing its versatility beyond pharmacological applications (Ravichandiran et al., 2020).
Carbonic Anhydrase Inhibition for Cancer Therapy
Benzofuran-based derivatives, including those related to this compound, have been designed as potential carbonic anhydrase inhibitors. These compounds, particularly those incorporating 4-fluorophenyl groups, have shown significant inhibition of cancer-associated carbonic anhydrase isoform IX, suggesting a promising direction for cancer therapy research (Shaldam et al., 2021).
Properties
IUPAC Name |
benzyl N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO5S/c21-16-8-10-17(11-9-16)28(24,25)19(18-7-4-12-26-18)13-22-20(23)27-14-15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWXGJHUDDOLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.